molecular formula C21H25ClN2O3. 2 HCl B192756 (S)-Cetirizine Dihydrochloride CAS No. 163837-48-7

(S)-Cetirizine Dihydrochloride

Cat. No. B192756
M. Wt: 388.90 2 36.46
InChI Key: PGLIUCLTXOYQMV-FGJQBABTSA-N
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Description

(S)-Cetirizine Dihydrochloride, also known as Levocetirizine, is an antihistamine used to relieve allergy symptoms such as watery eyes, runny nose, itching eyes/nose, and sneezing. It is also used to relieve itching and hives. It works by blocking a certain natural substance (histamine) that your body makes during an allergic reaction .


Molecular Structure Analysis

The crystal structure of levocetirizine dihydrochloride Form I has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques .

Scientific Research Applications

  • Cytogenetic Effects : Cetirizine dihydrochloride has been shown to induce micronucleus formation in human lymphocytes, suggesting its potential genotoxic effects. This was observed in a dose-dependent manner and varied among individual donors, indicating possible personal sensitivity to the drug (Vlastos & Stephanou, 1999).

  • Environmental Degradation : A study explored the use of ultrasound-assisted enzymatic degradation for cetirizine dihydrochloride, commonly found in wastewater. This novel approach showed enhanced degradation efficiency compared to traditional methods (Sutar & Rathod, 2015).

  • Chemical Analysis and Detection : Various methods have been developed for the determination of cetirizine dihydrochloride in pharmaceutical forms. These include HPLC, derivative UV spectrophotometry, and other analytical techniques, highlighting its significance in quality control of pharmaceutical products (Singh et al., 2012).

  • Synthesis and Clinical Application : Research has summarized the synthetic routes and clinical applications of cetirizine dihydrochloride. As a second-generation antihistamine, it is widely used for treating allergies and has a significant market presence (Yu Zong-yuan, 2009).

  • Antihistaminic Activity in Topical Formulations : Studies on novel semisolid formulations containing cetirizine dihydrochloride have shown potential for treating allergic skin conditions. These formulations provided sustained drug release and effective skin permeation, indicating their potential as topical H1-antihistamines (Ciurlizza et al., 2014).

  • Pharmacological Properties : Cetirizine dihydrochloride's role as a selective H1 histamine receptor antagonist has been recognized, particularly in treating conditions like urticaria and allergic rhinitis. Its pharmacological properties and efficacy have been well documented (Arlette, 1991).

  • Drug Sensing and Measurement : A novel cetirizine hydrochloride drug sensor was developed for accurate measurement in pharmaceutical products. This sensor demonstrated high sensitivity and precision, important for quality control in the pharmaceutical industry (Ren Lj & Xu, 2018).

Safety And Hazards

Levocetirizine does not prevent hives or prevent/treat a serious allergic reaction (such as anaphylaxis). If your doctor has prescribed epinephrine to treat allergic reactions, always carry your epinephrine injector with you. Do not use levocetirizine in place of your epinephrine .

properties

IUPAC Name

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIUCLTXOYQMV-FGJQBABTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Cetirizine Dihydrochloride

CAS RN

163837-48-7
Record name Cetirizine dihydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (2-(4-((S)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETIRIZINE DIHYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4792TC1585
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 106.4 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide fumarate is used, and, after adjusting the pH of the reaction mixture to 3.8, the precipitated fumaric acid is filtered to facilitate the extraction with dichloromethane. Thus, 71.8 g (77.8%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.

Synthesis routes and methods II

Procedure details

A further possibility is that—after the hydrolysis and adjustment of the pH value to 3.8-4.0—the solution of cetirizine base in dichloromethane is extracted with preferably 5-30% hydrochloric acid, the aqueous solution is concentrated under reduced pressure to reduce the water content to 20-25% by mass and then the procedure described above is followed to obtain cetirizine dihydrochloride.
Quantity
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Synthesis routes and methods III

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
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solvent
Reaction Step Three
Yield
69.3%

Synthesis routes and methods IV

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 83.2 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide base are used. Thus, 75.0 g (81.3%) of the title compound are obtained, m.p. 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
83.2 g
Type
reactant
Reaction Step Two
Yield
81.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
DA Pflum, D Krishnamurthy, Z Han, SA Wald… - Tetrahedron …, 2002 - Elsevier
Asymmetric synthesis of cetirizine dihydrochloride - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download Full Issue …
Number of citations: 129 www.sciencedirect.com
S Hishinuma, Y Tamura, C Kobayashi… - International Journal of …, 2018 - mdpi.com
Cetirizine is a zwitterionic second-generation antihistamine containing R- and S-enantiomers, levocetirizine, and (S)-cetirizine. Levocetirizine is known to have a higher affinity for the …
Number of citations: 5 www.mdpi.com
C Chen - Current medicinal chemistry, 2008 - ingentaconnect.com
Cetirizine, marketed as a racemic mixture containing both levocetirizine and dextrocetirizine, is a member of the second generation H1 antihistamines clinically used for the treatment of …
Number of citations: 117 www.ingentaconnect.com
L Chen, T Tian, S Yang, Y Dong… - Journal of Separation …, 2023 - Wiley Online Library
… R/S-cetirizine dihydrochloride and S-β-CD (S832582, 98%) were purchased from Puyihua Technology Co., LTD (Beijing, China). Oral drugs (cetirizine and R-cetirizine) were obtained …
A Bahlmann, J Falkenhagen, MG Weller, U Panne… - Analyst, 2011 - pubs.rsc.org
High performance liquid chromatography (HPLC) was hyphenated with a previously reported carbamazepine-specific enzyme-linked immunosorbent assay (ELISA) as a screening …
Number of citations: 27 pubs.rsc.org
D Camacho-Muñoz, B Petrie, L Lopardo… - Environment …, 2019 - Elsevier
Chiral pharmaceutically active compounds (cPACs) are not currently governed by environmental regulation yet are expected to be in the future. As cPACs can exert stereospecific …
Number of citations: 31 www.sciencedirect.com
Y Bolshan, RA Batey - Organic Letters, 2005 - ACS Publications
The addition of organoboronic acids to chiral sulfinimines proceeds under mild conditions at room temperature, using Rh(I) catalysis in the absence of external phosphine ligands. …
Number of citations: 103 pubs.acs.org
D Camacho-Munoz, B Kasprzyk-Hordern… - Analytica Chimica …, 2016 - Elsevier
In order to assess the true impact of each single enantiomer of pharmacologically active compounds (PACs) in the environment, highly efficient, fast and sensitive analytical methods are …
Number of citations: 48 www.sciencedirect.com
LR Reddy, AP Gupta, E Villhauer… - The Journal of Organic …, 2012 - ACS Publications
A diastereoselective rhodium-catalyzed arylation of N-(tert-butanesulfinyl)imines with sodium tetraarylborates is described. This method is general for constructing various chiral α-…
Number of citations: 33 pubs.acs.org
R Bosma, LA Stoddart, V Georgi, M Bouzo-Lorenzo… - Scientific reports, 2019 - nature.com
Drug-target binding kinetics are suggested to be important parameters for the prediction of in vivo drug-efficacy. For G protein-coupled receptors (GPCRs), the binding kinetics of ligands …
Number of citations: 22 www.nature.com

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